molecular formula C10H10Cl2O3 B3218464 Ethyl 2-(3,5-dichlorophenoxy)acetate CAS No. 119024-29-2

Ethyl 2-(3,5-dichlorophenoxy)acetate

Cat. No.: B3218464
CAS No.: 119024-29-2
M. Wt: 249.09 g/mol
InChI Key: NJTHTJOETFCNRO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenoxy)acetate is a useful research compound. Its molecular formula is C10H10Cl2O3 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.0006996 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTHTJOETFCNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655994
Record name Ethyl (3,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119024-29-2
Record name Ethyl (3,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful therapeutic design. Solubility dictates a molecule's behavior in various biological and synthetic environments, influencing everything from bioavailability and dosage formulation to its performance in screening assays. Poor solubility can be a significant hurdle, leading to unreliable experimental results and challenges in creating effective drug delivery systems.[1] This guide provides a comprehensive technical overview of the solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a compound commonly known as a Hantzsch ester, contrasting its behavior in organic solvents with its aqueous solubility.[2][3]

This particular molecule and its derivatives are of significant interest in medicinal chemistry, often serving as analogs for calcium channel blockers and other therapeutic agents.[4] A thorough grasp of its solubility profile is therefore not merely academic but a practical necessity for its application in research and development.

Physicochemical Properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which are summarized in the table below. These properties provide the basis for its solubility characteristics.

PropertyValueSource
Chemical Name Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate[2][5]
Synonyms Hantzsch ester, Diludine, Etidin, Diethone[2][5]
Molecular Formula C₁₃H₁₉NO₄[2][5]
Molecular Weight 253.29 g/mol [2][5]
Appearance Light yellow solid[2]
Melting Point 178-183 °C
Structure

Solubility Profile: A Comparative Analysis

The solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate exhibits a stark contrast between organic solvents and water. Generally, it is readily soluble in most organic solvents while being poorly soluble in aqueous solutions.[6]

Qualitative Solubility Observations

Numerous sources confirm that Hantzsch esters are soluble in a variety of common organic solvents.[6][7] These include:

  • Alcohols (e.g., ethanol, methanol)

  • Chlorinated solvents (e.g., chloroform, dichloromethane)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Esters (e.g., ethyl acetate)

  • Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide, acetonitrile)

  • Aromatic hydrocarbons (e.g., toluene, benzene)

Conversely, its solubility in water is exceedingly low. This is a critical factor for consideration in pharmaceutical formulations, where aqueous solubility is often a prerequisite for oral bioavailability.

Quantitative Solubility Data (of a Structural Analog)

While precise, publicly available quantitative solubility data for Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is limited, data for the closely related structural analog, Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC), offers a valuable point of reference. The addition of a methyl group at the 4-position is not expected to drastically alter the solubility profile in a qualitative sense, making this data a useful estimation for formulation and experimental design.

SolventAbbreviationSolubility of DDC (mg/mL)
DimethylformamideDMF30
Dimethyl SulfoxideDMSO20
EthanolEtOH20
DMF:PBS (pH 7.2) (1:7)-0.125

Source: Cayman Chemical[1]

This data quantitatively underscores the high solubility in organic solvents like DMF, DMSO, and ethanol, and the significantly reduced solubility in a predominantly aqueous buffer solution (PBS).

The Theoretical Underpinnings of Differential Solubility

The principle of "like dissolves like" is the fundamental concept governing the observed solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Polarity and Intermolecular Forces:

  • Water: Water is a highly polar solvent characterized by strong hydrogen bonding between its molecules. For a substance to dissolve in water, it must be able to overcome these strong intermolecular forces and form favorable interactions with water molecules.

  • Organic Solvents: Organic solvents exhibit a wide range of polarities, from polar aprotic (like DMSO and DMF) and polar protic (like ethanol) to nonpolar (like toluene and hexane).

  • Hantzsch Ester: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a relatively nonpolar molecule. While it possesses polar ester functional groups (C=O and C-O bonds) and a secondary amine (N-H), the overall molecule is dominated by its larger, nonpolar carbon framework. The ester groups can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. However, the molecule's ability to form extensive hydrogen bonding networks is limited compared to its size.

Solubility in Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between the Hantzsch ester and water. The large, nonpolar surface area of the molecule is hydrophobic, leading to its poor aqueous solubility.

Solubility in Organic Solvents: In less polar organic solvents, the intermolecular forces (van der Waals forces, dipole-dipole interactions) are weaker than the hydrogen bonds in water. The Hantzsch ester can more readily interact with these solvent molecules, leading to dissolution. In polar aprotic solvents like DMSO, the strong dipole-dipole interactions between the solvent and the polar ester groups of the solute promote solubility. In polar protic solvents like ethanol, some hydrogen bonding between the solvent and the solute can occur, further enhancing solubility.

cluster_water Aqueous Environment cluster_organic Organic Solvent Environment HantzschEster_W Hantzsch Ester Water Water (Highly Polar, Strong H-Bonds) HantzschEster_W->Water Weak Interactions (Hydrophobic Effect Dominates) Result_W Poor Solubility HantzschEster_O Hantzsch Ester OrganicSolvent Organic Solvent (Less Polar) HantzschEster_O->OrganicSolvent Favorable van der Waals & Dipole-Dipole Interactions Result_O Good Solubility

Caption: Intermolecular interactions governing solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically determine the solubility of a compound like Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, the shake-flask method is a reliable and widely recognized technique.[8] This method is described in the OECD Test Guideline 105 for determining water solubility.

Objective: To determine the saturation concentration of the Hantzsch ester in a given solvent at a specific temperature.

Materials:

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (pure solid)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Flasks with stoppers or screw caps

  • Thermostatic shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of the solid Hantzsch ester to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the flask and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture or filter it through a syringe filter that does not adsorb the compound. This step must be performed at the same constant temperature to prevent changes in solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

    • Analyze the concentration of the Hantzsch ester in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculation: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

start Start step1 Step 1: Add excess solid Hantzsch ester to solvent start->step1 step2 Step 2: Seal flask and place in thermostatic shaker (24-48h) step1->step2 step3 Step 3: Cease agitation and allow solid to settle step2->step3 step4 Step 4: Separate saturated solution (centrifuge or filter) step3->step4 step5 Step 5: Accurately dilute a known volume of supernatant step4->step5 step6 Step 6: Analyze concentration (e.g., HPLC, UV-Vis) step5->step6 step7 Step 7: Calculate solubility from concentration and dilution factor step6->step7 end_node End step7->end_node

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Implications for Research

The pronounced difference in solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate between organic solvents and water is a direct consequence of its molecular structure and polarity. Its favorable solubility in a wide range of organic solvents makes it amenable to various organic reactions and purifications, such as recrystallization from ethanol or flash chromatography using mixtures of petroleum ether and ethyl acetate.[7]

However, its poor aqueous solubility presents a significant challenge for its use in biological and pharmaceutical applications. For in vitro biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO, which is then diluted into aqueous media. Care must be taken to avoid precipitation of the compound at the final concentration. For in vivo applications, formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its bioavailability.

References

  • Chemistry Stack Exchange. (2021). Solubility of Hantzsch ester? Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch ester. Retrieved from [Link]

  • PubChem. (n.d.). Hantzsch ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

Sources

Technical Guide: 3,5-Substituted Phenoxyacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 3,5-substituted phenoxyacetic acid derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While historically rooted in agrochemistry (as auxin mimics), this scaffold has evolved into a cornerstone for metabolic therapeutics.

Its primary pharmaceutical value lies in nuclear receptor modulation , specifically as Thyroid Hormone Receptor (TR) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators . The 3,5-substitution pattern is not merely decorative; it is a critical structural determinant that mimics the steric and electronic properties of the di-iodine motif found in endogenous thyroid hormones (


 and 

), enabling precise "lock-and-key" interactions within hydrophobic receptor pockets.

Structural Biology & SAR: The "Thyromimetic" Core

The most significant application of this scaffold is the development of Sobetirome (GC-1) and its analogs. To understand the design logic, one must analyze the Structure-Activity Relationship (SAR) relative to Triiodothyronine (


).
The Bioisosteric Rationale

Endogenous


 contains an inner tyrosyl ring with two iodine atoms at positions 3 and 5. These iodines are bulky and lipophilic.
  • The Challenge: Iodine-rich molecules often suffer from poor oral bioavailability and rapid deiodination in vivo.

  • The Solution: Replacing the inner ring iodines with methyl or isopropyl groups at the 3,5-positions of a phenoxyacetic acid core retains the necessary steric bulk to fill the receptor's hydrophobic pocket but significantly improves metabolic stability.

The Selectivity Switch (TR vs. TR )

The "Holy Grail" of thyromimetics is achieving TR


 selectivity .
  • TR

    
     Activation:  Causes tachycardia and muscle wasting (undesirable).
    
  • TR

    
     Activation:  Lowers LDL cholesterol, stimulates reverse cholesterol transport, and reduces hepatic triglycerides (desirable).[1]
    

Key Insight: The 3,5-substituted phenoxyacetic acid scaffold (specifically in Sobetirome) utilizes a methylene bridge (


) instead of the ether oxygen (

) found in

. This subtle change, combined with the 3,5-dimethyl substitution, allows the molecule to avoid steric clash with Asn-331 in TR

, a residue that differs from Ser-277 in TR

.
Data Summary: Substituent Effects

The following table summarizes the impact of 3,5-substituents on receptor affinity.

Substituent (3,5-pos)Steric Bulk (

)
Lipophilicity (

)
TR

Affinity
Metabolic Stability
-I, -I (Endogenous)HighHigh++++Low (Deiodination)
-Me, -Me (Sobetirome)ModerateModerate+++High
-Cl, -Cl ModerateHigh+++High
-H, -H LowLow+High
-tBu, -tBu Very HighVery High- (Steric Clash)High

Synthetic Methodologies

The synthesis of these derivatives generally relies on the Williamson Ether Synthesis , a nucleophilic substitution reaction.[2][3] However, for pharmaceutical-grade purity, standard protocols must be optimized to prevent side reactions (e.g., ester hydrolysis or polymerization).

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

  • Synthon A: 3,5-Substituted Phenol (Nucleophile).

  • Synthon B:

    
    -Haloacetic acid derivative (Electrophile).
    
Visualization: Synthetic Workflow

The following diagram outlines the optimized synthetic pathway for a generic 3,5-substituted phenoxyacetic acid derivative.

SynthesisWorkflow cluster_conditions Critical Control Points Start Starting Material: 3,5-Dimethylphenol Inter Intermediate: Phenoxy Ester Start->Inter SN2 Substitution (Reflux 4-6h) Reagent Reagent: Chloroacetic Acid (or Ethyl Bromoacetate) Reagent->Inter Base Base Catalyst: K2CO3 / Acetone (Anhydrous) Base->Inter Hydrolysis Hydrolysis: LiOH / THF:H2O Inter->Hydrolysis Saponification Product Final Product: 3,5-Dimethylphenoxyacetic Acid Hydrolysis->Product Acidification (HCl) Control1 Strict Anhydrous Conditions (Prevent premature hydrolysis) Control2 Temp Control < 60°C (Prevent O- vs C-alkylation)

Caption: Optimized Williamson Ether Synthesis pathway for 3,5-substituted phenoxyacetic acids.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylphenoxyacetic Acid

This protocol is designed for high yield and purity, utilizing ethyl bromoacetate to allow for easier purification of the intermediate ester before final hydrolysis.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (HPLC grade, dried over molecular sieves)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in anhydrous acetone (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol).
    
    • Causality: The use of a weak base like carbonate in a polar aprotic solvent (acetone) favors the formation of the phenoxide ion without promoting elimination side reactions common with stronger bases like NaOH.

  • Alkylation: Add ethyl bromoacetate (13.3 mL, 120 mmol) dropwise over 20 minutes.

    • Causality: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of di-alkylation or exotherms.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
    
  • Workup (Intermediate): Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to yield the crude ester.
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Water (100 mL). Add Lithium Hydroxide (

    
    , 3.0 eq). Stir at room temperature for 2 hours.
    
    • Causality:

      
       is preferred over 
      
      
      
      for its milder nature and better solubility in THF mixtures, ensuring complete saponification without degrading sensitive substituents.
  • Isolation: Evaporate THF. Acidify the remaining aqueous phase to pH 2 using 1M HCl. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: TR Competitive Binding Assay

To validate the biological activity of the synthesized derivative.

Reagents:

  • Recombinant Human TR

    
     Ligand Binding Domain (LBD).
    
  • Radioligand:

    
    -Triiodothyronine (
    
    
    
    ).
  • Separation: Sephadex G-25 columns.

Methodology:

  • Incubation: Mix 0.5 nM

    
     with recombinant TR
    
    
    
    (1.0 nM) in binding buffer (20 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).
    • Causality: DTT is essential to maintain the receptor's cysteine residues in a reduced state, preserving the integrity of the ligand-binding pocket.

  • Competition: Add the test compound (3,5-substituted derivative) at increasing concentrations (

    
     M to 
    
    
    
    M). Incubate at
    
    
    for 12 hours.
    • Causality: Equilibrium binding requires extended time at low temperatures to prevent receptor degradation.

  • Separation: Load mixture onto Sephadex G-25 columns to separate bound from free ligand.

  • Quantification: Count radioactivity of the bound fraction using a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
    .
    

Mechanism of Action: The Selectivity Pathway

The following diagram illustrates how Sobetirome (a 3,5-substituted derivative) achieves its therapeutic effect compared to endogenous T3.

MOA Ligand Ligand: Sobetirome (GC-1) Receptor Target: TR-Beta (Liver) Ligand->Receptor High Affinity (Selectivity) OffTarget Off-Target: TR-Alpha (Heart) Ligand->OffTarget Low Affinity (Steric Avoidance) Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex GeneExp Gene Transcription: CYP7A1 (Upregulation) Complex->GeneExp Effect1 Increased LDL Receptor Expression GeneExp->Effect1 Effect2 Enhanced Bile Acid Synthesis GeneExp->Effect2 Outcome Clinical Outcome: Lowered Plasma Cholesterol (No Tachycardia) Effect1->Outcome Effect2->Outcome

Caption: Mechanism of Action for TR-Beta selective 3,5-substituted phenoxyacetic acids.

References

  • Scanlan, T. S., et al. (1998). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Nature Medicine. (Context: Discovery of GC-1/Sobetirome).[4]

  • Placzek, A. T., & Scanlan, T. S. (2015). "Sobetirome: A Selective Thyromimetic for the Treatment of Dyslipidemia."[4] Recent Patents on Cardiovascular Drug Discovery. (Context: Clinical application and lipid lowering mechanism).

  • Bleicher, K. H., et al. (2003). "Hit and Lead Generation: Beyond High-Throughput Screening." Nature Reviews Drug Discovery. (Context: Privileged structures in chemistry).
  • Villicev, C. M., et al. (2007). "Thyroid hormone receptor antagonists: from physiological tools to therapeutic agents." Pharmacology & Therapeutics. (Context: Receptor binding assays and antagonist design).

  • Williamson, A. W. (1850).[2][5] "Theory of Aetherification." Journal of the Chemical Society. (Context: Historical basis of the synthetic method).

Sources

Methodological & Application

Application Note: Synthesis of Arylpiperazine AR Antagonists with 3,5-Dichlorophenoxy Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of next-generation Androgen Receptor (AR) antagonists. It details the synthesis of arylpiperazine derivatives incorporating a 3,5-dichlorophenoxy moiety—a pharmacophore critical for metabolic stability and hydrophobic interactions within the AR Ligand Binding Domain (LBD).

Introduction & Rationale

The emergence of Castration-Resistant Prostate Cancer (CRPC) necessitates the development of novel AR antagonists that bypass the resistance mechanisms affecting current standards like Enzalutamide and Bicalutamide. Arylpiperazine scaffolds have gained prominence due to their ability to disrupt AR signaling via distinct structural mechanisms.

The inclusion of a 3,5-dichlorophenoxy linker serves two critical medicinal chemistry functions:

  • Metabolic Stability: The 3,5-dichloro substitution pattern on the phenoxy ring blocks the most reactive sites for CYP450-mediated oxidation, significantly extending the compound's half-life (

    
    ).
    
  • Hydrophobic Anchoring: This moiety is designed to occupy the hydrophobic sub-pocket of the AR-LBD (Ligand Binding Domain), potentially inducing a conformational change that prevents co-activator recruitment (e.g., preventing the "lid" of the LBD from closing).

Retrosynthetic Strategy

The synthesis is designed as a convergent 3-stage protocol . This approach minimizes the risk of late-stage side reactions and allows for the modular variation of the piperazine head-group or the phenolic tail if SAR (Structure-Activity Relationship) exploration is required.

Synthetic Logic Flowchart

Retrosynthesis cluster_legend Key Transformation Target Target: 3,5-Dichlorophenoxy Arylpiperazine Precursor1 Intermediate A: Piperazine-Benzyl-Tosylate Target->Precursor1 Etherification (SN2) Precursor2 Reagent B: 3,5-Dichlorophenol Target->Precursor2 Coupling Partner Start1 Start 1: 4-(2-hydroxyethyl)benzyl bromide Precursor1->Start1 N-Alkylation & Activation Start2 Start 2: N-Benzhydrylpiperazine (or analog) Precursor1->Start2 Nucleophilic Attack Etherification (SN2) Etherification (SN2)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linker.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (N-Alkylation)

Objective: Attach the arylpiperazine core to the benzyl linker while preserving the alcohol handle.

Reagents:

  • 1-(Diphenylmethyl)piperazine (or specific arylpiperazine of interest) [1.0 equiv]

  • 2-(4-(bromomethyl)phenyl)ethanol [1.1 equiv]

  • Potassium Carbonate (

    
    ) [3.0 equiv]
    
  • Solvent: Acetonitrile (Anhydrous)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(diphenylmethyl)piperazine (5.0 mmol) in 50 mL of anhydrous acetonitrile.

  • Addition: Add finely ground anhydrous

    
     (15.0 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 2-(4-(bromomethyl)phenyl)ethanol (5.5 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 85°C (Reflux) for 12 hours. Monitor via TLC (System: DCM/MeOH 10:1). The benzyl bromide starting material (

    
    ) should disappear, and a polar product spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic solids through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 70–85% Critical Checkpoint: Ensure the alcohol group remains unreacted. The benzyl bromide is significantly more reactive than the primary alcohol under these conditions.

Phase 2: Linker Activation (Tosylation)

Objective: Convert the primary alcohol into a reactive tosylate leaving group.

Reagents:

  • Intermediate from Phase 1 [1.0 equiv]

  • p-Toluenesulfonyl chloride (TsCl) [1.5 equiv]

  • Triethylamine (

    
    ) [3.0 equiv]
    
  • DMAP (4-Dimethylaminopyridine) [0.1 equiv, Catalyst]

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the Phase 1 intermediate (4.0 mmol) in 40 mL of dry DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (12.0 mmol) and DMAP (0.4 mmol).
    
  • Activation: Slowly add TsCl (6.0 mmol) portion-wise to maintain the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Rapid filtration through a short silica plug (eluting with DCM) is recommended to remove residual TsCl and DMAP.

Stability Note: The tosylate intermediate is moderately unstable. Store at -20°C if not using immediately.

Phase 3: Ligand Coupling (Etherification)

Objective: Install the 3,5-dichlorophenoxy moiety via


 displacement. This is the synthesis-critical step.

Reagents:

  • Phase 2 Tosylate [1.0 equiv]

  • 3,5-Dichlorophenol [1.5 equiv][1]

  • Potassium Carbonate (

    
    ) [6.0 equiv][2][3]
    
  • Solvent: Acetonitrile (

    
    )[3]
    

Protocol:

  • Setup: In a reaction vial, combine 3,5-dichlorophenol (1.5 mmol) and

    
     (6.0 mmol) in 15 mL of 
    
    
    
    . Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.
  • Coupling: Add the Phase 2 Tosylate (1.0 mmol) dissolved in a minimal amount of

    
    .
    
  • Reaction: Heat to 85°C for 12–16 hours.

    • Expert Insight: The high equivalent of base (6.0 eq) is crucial here. It drives the reaction to completion and prevents the formation of competitive elimination byproducts (styrene derivatives) by buffering the system.

  • Workup: Cool to room temperature. Filter solids.[2] Concentrate filtrate.[2][3][4]

  • Final Purification: Purify via flash chromatography (Hexanes:Ethyl Acetate, gradient 10:1 to 3:1).

    • Crystallization: Many derivatives in this class crystallize from Ethyl Acetate/Hexanes. This is preferred over chromatography for biological purity requirements (>98%).

Data Validation (Example for Compound 11):

  • 1H NMR (CDCl3): Look for the characteristic triplet of the ether

    
     at 
    
    
    
    ppm and the benzyl
    
    
    singlet at
    
    
    ppm. The 3,5-dichlorophenyl protons typically appear as a singlet (1H) and doublet (2H) around
    
    
    6.8–7.2 ppm.

Biological Validation Assays

To confirm the synthesized compound acts as an AR antagonist, the following assays are mandatory.

A. Luciferase Reporter Gene Assay[5]
  • Cell Line: LNCaP or PC-3 cells transfected with an AR-responsive luciferase plasmid (e.g., MMTV-Luc).

  • Protocol: Treat cells with 0.1 nM DHT (Dihydrotestosterone) to induce AR activity. Co-treat with the synthesized compound (0.1

    
    M – 10 
    
    
    
    M).
  • Readout: A reduction in luminescence compared to the DHT-only control indicates antagonism.

B. Competitive Binding Assay (Fluorescence Polarization)
  • Reagent: Recombinant AR-LBD and a fluorescent androgen tracer (e.g., PolarScreen™ AR Competitor Assay).

  • Logic: The compound must displace the tracer from the AR-LBD.

  • Success Metric:

    
     is generally required for lead candidates.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 3 Incomplete Phenoxide formationIncrease time of pre-stirring phenol with

; ensure

is strictly anhydrous.
Elimination Byproduct High Temperature / Basic conditionsReduce temperature to 60°C and extend reaction time to 24h.
Impurity in NMR Residual TsCl or HydrolysisPerform a bicarbonate wash during workup; ensure silica column is neutralized.

References

  • Frontiers in Chemistry (2025). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists.[5] (Detailed synthesis of Compound 11 and derivatives).

  • Journal of Medicinal Chemistry. Design and Synthesis of Androgen Receptor Antagonists. (General SAR for arylpiperazines).[2]

  • BenchChem Protocols. Synthesis of 3,5-Dichlorophenol derivatives and etherification conditions.

Sources

Application of 3,5-D derivatives in controlling potato common scab (Streptomyces scabies)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

Common Scab (CS) , caused primarily by Streptomyces scabies, remains a recalcitrant pathology in potato production, characterized by corky lesions that degrade tuber marketability.[1][2] Traditional control methods (soil acidification, fumigation) are often inconsistent or environmentally deleterious.

This Application Note details the protocol for using 3,5-Dichlorophenoxyacetic acid (3,5-D) and its polychlorinated derivatives as a host-mediated resistance inducer . Unlike direct antibiotics, 3,5-D functions as a "chemical immunogen," leveraging auxin-signaling pathways to alter tuber physiology and suberization, thereby blocking the pathogenicity of the S. scabies toxin, Thaxtomin A .

The "3,5-D" Advantage

While the structural analog 2,4-D (2,4-Dichlorophenoxyacetic acid) reduces scab, it is a potent herbicide that frequently causes yield drag and tuber malformation. 3,5-D retains the disease-suppressive capability of the phenoxy-auxin class but exhibits significantly reduced herbicidal activity, offering a safer therapeutic window for crop protection.

Part 2: Mechanism of Action (MOA)

The efficacy of 3,5-D is not bactericidal. In vitro assays confirm that S. scabies grows normally in the presence of 3,5-D. The mechanism is Host-Centric :

  • Auxin Signaling Modulation: 3,5-D mimics auxin (Indole-3-acetic acid) but resists rapid degradation. It alters the hormonal balance at the stolon tip during tuber initiation.

  • Suberin Biosynthesis: The compound accelerates the deposition of suberin (a waxy polyester) in the periderm. A thicker, rapidly formed suberin layer acts as a physical barrier against S. scabies penetration.

  • Lenticel Morphology: 3,5-D treatment promotes the closure of lenticels (breathing pores), the primary entry point for the pathogen.

  • Thaxtomin A Tolerance: Transcriptomic profiling suggests 3,5-D downregulates pathogen-responsive cell death pathways, neutralizing the necrotrophic strategy of Thaxtomin A.

Pathway Visualization

The following diagram illustrates the differential signaling of 3,5-D compared to the pathogen's toxin.

MOA_Pathway cluster_pathogen Pathogen Attack cluster_treatment Chemical Intervention cluster_plant Potato Tuber Response S_scabies S. scabies Thaxtomin Thaxtomin A (Toxin) S_scabies->Thaxtomin Secretes PCD Programmed Cell Death Thaxtomin->PCD Induces D35 3,5-D (Foliar Spray) Auxin_Rec Auxin Receptors (TIR1/AFB) D35->Auxin_Rec Binds Gene_Exp Transcriptional Reprogramming Auxin_Rec->Gene_Exp Activates Suberin Accelerated Suberization Gene_Exp->Suberin Upregulates Gene_Exp->PCD Inhibits Resistance Scab Resistance Suberin->Resistance Physical Barrier PCD->Resistance Reduces (Necrosis)

Caption: 3,5-D modulates auxin signaling to enhance suberization and inhibit toxin-induced cell death.

Part 3: Chemical Profile & Preparation

Target Compounds
  • Primary Agent: 3,5-Dichlorophenoxyacetic acid (3,5-D).[2][3]

  • High-Potency Derivative: 2,3,4,5-Tetrachlorophenoxyacetic acid (shows higher efficacy in some cultivars but requires stricter dosage control).

Formulation Protocol

Stock Solution (100 mM)

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (95%). Note: 3,5-D is poorly soluble in water.

  • Preparation: Dissolve 2.21 g of 3,5-D (MW: 221.04 g/mol ) in 100 mL of solvent.

  • Storage: -20°C, light-protected. Stable for 6 months.

Working Solution (0.9 mM)

  • Dilution: Dilute Stock 1:110 into water containing a surfactant.

  • Surfactant: Add Tween-20 or Sylgard 309 at 0.05% v/v to ensure leaf adhesion.

  • Final pH: Adjust to 6.0–6.5 using KOH if necessary to prevent precipitation.

Part 4: Experimental Application Protocol

Critical Success Factor: Timing. Application must coincide with Tuber Initiation (Hook Stage) . Late application (after lesions form) is ineffective.

Workflow: Greenhouse/Field Trial
StepPhaseActionTechnical Note
1 Planting Plant seed tubers in S. scabies infested soil (pathogen load >10^4 CFU/g soil).Use a susceptible cultivar (e.g., Russet Burbank, Maris Piper).
2 Monitoring Monitor stolon development starting 3 weeks post-emergence.Destructive sampling of sentinel plants is required to identify the "Hook Stage" (swelling of stolon tips).
3 Treatment 1 Apply 3,5-D (0.9 mM) as a foliar spray to run-off.Timing: 5–7 days after plant emergence (approx. tuber initiation).
4 Treatment 2 Repeat application (optional but recommended for high disease pressure).Timing: 10–14 days after Treatment 1.
5 Maintenance Maintain soil moisture at field capacity.Drought stress exacerbates scab; 3,5-D efficacy drops in dry soils.
6 Harvest Harvest at full maturity (senescence).Assess tubers for Scab Index and deformities.
Application Diagram

Protocol_Workflow Start Planting (Infested Soil) Emergence Plant Emergence (Day 0) Start->Emergence Monitor Monitor Stolon Tips (Destructive Sampling) Emergence->Monitor Spray1 Spray 1: 3,5-D (0.9 mM) Target: Hook Stage (~Day 5-10) Monitor->Spray1 Tips Swelling Spray2 Spray 2: 3,5-D (0.9 mM) Target: Rapid Bulking (~Day 20) Spray1->Spray2 10-14 Days Gap Harvest Harvest & Scoring (Scab Index + Yield) Spray2->Harvest

Caption: Critical timing workflow for 3,5-D foliar application targeting tuber initiation.

Part 5: Data Analysis & Expected Results

Scoring Metrics

Evaluate tubers using a dual-metric system:

  • Disease Severity (DS): % Surface area covered by lesions.[4]

  • Lesion Type: 0 (No scab) to 4 (Deep pitted scab).

Comparative Efficacy Table (Synthesized from McIntosh et al. & Tegg et al.)
TreatmentConc. (mM)Scab Reduction (%)Yield ImpactTuber Deformity Risk
Control (Water) -0% (Baseline)BaselineLow
2,4-D 0.140–60%-15% to -25% High
3,5-D 0.9 85–92% -5% to -10% Low/Moderate
2,3,4,5-T derivative 0.580–88%-10%Moderate
Benzoic Acid analogs 1.0<10% (Ineffective)NegligibleLow

Interpretation:

  • 3,5-D provides the optimal balance between disease control (>85%) and yield safety.

  • 2,4-D is too phytotoxic for commercial scab control despite its efficacy.

  • Structure-Activity Relationship: The 3,5-substitution pattern on the phenoxy ring is critical. Moving chlorines to 2,4 positions increases herbicidal activity (toxicity); removing the phenoxy tail (using benzoic acids) eliminates efficacy.

Part 6: Safety & Regulatory Note

  • Phytotoxicity: While safer than 2,4-D, 3,5-D can cause "elephant hide" (thickened skin) or slight knobbiness if applied too late or at concentrations >2 mM.

  • Regulatory Status: 3,5-D is currently a research compound in most jurisdictions and is not registered for commercial food production. All applications must be conducted under experimental use permits.

  • Handling: 3,5-D is an irritant.[3] Wear PPE (gloves, goggles) during stock preparation.

References

  • McIntosh, A. H., Burrell, M. M., & Bateman, G. L. (1981). The effects of foliar sprays of 3,5-dichlorophenoxyacetic acid on the incidence of potato common scab. Annals of Applied Biology, 99(3), 275–281. Link

  • McIntosh, A. H., et al. (1985). Foliar sprays against potato common scab: compounds related to 3,5-dichlorophenoxyacetic acid.[2][5] Crop Protection, 4(4), 473-480.[5] Link

  • Tegg, R. S., et al. (2008). A metabolic and proteomic analysis of the effect of the synthetic auxin 2,4-D on potato tuber physiology and susceptibility to common scab. Proteomics, 8(16). Link

  • Clarke, C. R., et al. (2020). Multifactor transcriptional profiling of potato during 2,4-D-induced resistance to common scab disease. Frontiers in Plant Science, 11. Link

  • Burrell, M. M. (1984). The effect of 3,5-D on the uptake of Thaxtomin A. Physiological Plant Pathology, 24, 145-155. Link

Sources

Troubleshooting & Optimization

Optimizing yield of Ethyl 2-(3,5-dichlorophenoxy)acetate via Fischer esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fischer Esterification for Chlorinated Phenoxyacetates Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scope

You have reached the technical support hub for the synthesis of Ethyl 2-(3,5-dichlorophenoxy)acetate . This guide addresses the specific challenges of driving the equilibrium of Fischer esterification with ethanol, managing the solubility of chlorinated aromatic acids, and maximizing isolated yield.

The Challenge: Fischer esterification is an equilibrium-limited process (


).


Success depends entirely on Le Chatelier’s principle: forcing the equilibrium to the right by removing water or using excess alcohol.[1][2] For this specific substrate, the electron-withdrawing chlorine atoms at the 3,5-positions increase the acidity of the starting material (pKa

2.8–3.0), which can alter protonation kinetics compared to standard aliphatic acids.

The Protocol: Optimized Synthesis Workflow

This protocol is designed for high-conversion synthesis (Target: >95% conversion).

Reagents & Setup
  • Substrate: (3,5-Dichlorophenoxy)acetic acid (1.0 equiv)

  • Solvent/Reagent: Absolute Ethanol (20–30 equiv) — Acts as both reactant and solvent.

  • Catalyst: Concentrated

    
     (0.1–0.2 equiv) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.1 equiv).
  • Drying Agent: Activated 3Å Molecular Sieves (Optional but recommended for high yield).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (3,5-dichlorophenoxy)acetic acid in absolute ethanol.

    • Note: The 3,5-dichloro substitution decreases water solubility but maintains good ethanol solubility.

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
    • Critical: If using molecular sieves to capture water, add them now (contained in a Soxhlet thimble or suspended in a mesh bag to prevent attrition).

  • Reflux: Attach a reflux condenser (with drying tube/nitrogen balloon) and heat to varying reflux (

    
     78 °C) for 4–8 hours.
    
    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The ester will move significantly higher (

      
      ) than the acid (
      
      
      
      ).
  • Concentration: Cool the mixture. Remove excess ethanol via rotary evaporation until the volume is reduced by 80%.

    • Why? Pouring a large volume of ethanol into the aqueous workup will solubilize your product in the water layer, leading to massive yield loss.

  • Workup (The Yield Maker):

    • Dissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether.

    • Wash 1: Water (removes bulk acid catalyst).

    • Wash 2: Saturated

      
       (2x). Crucial Step.  This converts unreacted starting material into its water-soluble sodium salt.
      
    • Wash 3: Brine (saturated NaCl) to dry the organic layer.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualization: Reaction & Workup Logic

G Start Start: (3,5-Cl2-Ph)-O-CH2-COOH + Excess EtOH Reflux Reflux (4-8h) Cat: H2SO4 Start->Reflux Equilibrium Equilibrium Check (TLC Monitoring) Reflux->Equilibrium Equilibrium->Reflux Incomplete Concentrate Rotovap (Remove 80% EtOH) Equilibrium->Concentrate Complete Partition Partition: EtOAc vs. NaHCO3(aq) Concentrate->Partition OrgLayer Organic Layer (Contains Ester) Partition->OrgLayer Product AqLayer Aqueous Layer (Contains Salt of SM) Partition->AqLayer Impurities Final Final Product: This compound OrgLayer->Final Dry & Evaporate

Figure 1: Process flow diagram illustrating the critical path from reagents to isolated ester, highlighting the separation of unreacted starting material.

Troubleshooting Guide

Diagnostic Flowchart

Troubleshooting Issue Problem Detected LowYield Low Isolated Yield (<50%) Issue->LowYield LowConv Low Conversion (SM visible on TLC) Issue->LowConv Impure Product Impure (Acid contamination) Issue->Impure Sol_Workup Workup Error: Did you remove EtOH first? Check Aqueous layer pH. LowYield->Sol_Workup Sol_Water Equilibrium Issue: Water is inhibiting reaction. Add 3A Sieves or use Ternary Azeotrope. LowConv->Sol_Water Sol_Wash Purification Error: Insufficient NaHCO3 wash. Repeat wash until aqueous pH ~8. Impure->Sol_Wash

Figure 2: Decision tree for diagnosing common failure modes in Fischer esterification.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion (Starting material remains after 8h)Water Accumulation: The reaction has reached equilibrium.Add Molecular Sieves (3Å): Add activated sieves directly to the flask or use a Soxhlet extractor with sieves to continuously dry the refluxing ethanol.
Low Isolated Yield (Conversion was high, but mass is low)Phase Partition Failure: Excess ethanol acted as a co-solvent, dragging the ester into the aqueous layer.Rotovap First: You must remove the bulk of the ethanol before adding water/EtOAc. If you skipped this, back-extract the aqueous layer with DCM or EtOAc 3x.
Emulsion Formation Surfactant Behavior: Phenoxyacetates can act like surfactants at neutral pH.Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength and force phase separation.
Acidic Impurity (Product smells acrid or has low mp)Incomplete Neutralization: Unreacted starting acid co-eluted.The "Basic" Fix: Dissolve crude product in ether and wash vigorously with 1M

(cold) or sat.

. The acid will move to the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Can I use a Dean-Stark trap to remove water with Ethanol?

  • Technical Answer: No. Standard Dean-Stark traps rely on the solvent and water being immiscible (like Toluene/Water). Ethanol and water are miscible. Furthermore, the Ethanol/Water azeotrope is 95.6% Ethanol and only 4.4% water. You would boil off your solvent before removing significant water.

  • Expert Alternative: If you must use a trap, use a Ternary Azeotrope . Add Benzene or Toluene to the Ethanol. The Benzene/Ethanol/Water ternary azeotrope boils at 64.9°C and separates into layers, allowing water removal. However, for most lab scales, Molecular Sieves are cleaner and safer.

Q2: How does the 3,5-dichloro substitution affect the reaction time?

  • Insight: The chlorines are electron-withdrawing (Inductive effect

    
    ). This pulls electron density away from the aromatic ring and, by extension, the carboxyl group.
    
  • Impact: This makes the carboxylic acid more acidic (lower pKa) than unsubstituted phenoxyacetic acid. While this makes the carbonyl carbon slightly more electrophilic (good for attack), it also stabilizes the carboxylate anion if the conditions aren't acidic enough. Generally, the reaction rate is comparable to standard acids, but ensure your catalyst concentration is sufficient to keep the carbonyl protonated.

Q3: Is Thionyl Chloride (


) a better option? 
  • Comparison: Converting the acid to an Acid Chloride first (using

    
    ) and then reacting with Ethanol is irreversible and usually gives higher yields (95%+).
    
  • Recommendation: If Fischer esterification fails to pass 70% yield despite drying efforts, switch to the Acid Chloride method:

    • Reflux Acid +

      
       (1.5 eq) 
      
      
      
      Acid Chloride.
    • Evaporate excess

      
      .
      
    • Add Ethanol

      
       Ester + 
      
      
      
      .

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification."[2][3][4][5] Available at: [Link]

  • Water Removal Strategies

    • Organic Chemistry Portal. "Esterification."[2][3][4][5] Available at: [Link]

  • Properties of Phenoxyacetic Acids

    • National Center for Biotechnology Information. "2,4-Dichlorophenoxyacetic acid (PubChem Compound Summary)." (Analogous chemistry). Available at: [Link]

  • Azeotropic Data

Sources

Technical Support Center: Isomer Purification of 3,5-Dichlorophenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3,5-dichlorophenoxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2,4-dichloro isomeric impurities in their samples. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development processes.

I. Frequently Asked Questions (FAQs)

Q1: Why is the 2,4-dichloro isomer a common impurity in 3,5-dichlorophenoxyacetate synthesis?

A1: The presence of the 2,4-dichloro isomer as an impurity in 3,5-dichlorophenoxyacetate often stems from the starting materials and reaction kinetics of the synthesis process. The synthesis of dichlorophenoxyacetic acids can involve the chlorination of phenoxyacetic acid. During this electrophilic substitution reaction, the directing effects of the phenoxyacetic acid group can lead to the formation of multiple isomers, with the 2,4- and 2,6- isomers being common byproducts.[1] The separation of these isomers can be challenging due to their similar chemical and physical properties.

Q2: What are the potential impacts of 2,4-dichloro isomer contamination in my experiments?

A2: The 2,4-dichloro isomer, commonly known as 2,4-D, is a potent herbicide and a synthetic auxin, a class of plant growth regulators.[2][3][4] Its presence as a contaminant can have significant, unintended biological effects in your experiments, especially in cellular and developmental biology studies. This can lead to confounding results, misinterpretation of data, and compromised validity of your research. For instance, if you are studying the specific biological activity of the 3,5-dichloro isomer, the presence of the highly active 2,4-D isomer could mask or alter the true results.

Q3: What is the first step I should take to address potential isomer contamination?

A3: The first and most critical step is to accurately quantify the level of the 2,4-dichloro isomer impurity in your 3,5-dichlorophenoxyacetate sample. High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for this purpose.[5][6] Developing a robust HPLC method will allow you to determine the purity of your sample and guide your purification strategy.

II. Troubleshooting Guide: Purification Strategies

This section provides detailed troubleshooting for common issues encountered during the purification of 3,5-dichlorophenoxyacetate.

Issue 1: My 3,5-dichlorophenoxyacetate sample shows a significant peak corresponding to the 2,4-dichloro isomer in the HPLC analysis.

Solution: Several purification techniques can be employed to remove the unwanted 2,4-dichloro isomer. The choice of method will depend on the scale of your purification, the required purity level, and the available equipment.

Method 1: Fractional Crystallization

Principle: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature. Isomers often have slightly different solubilities, which can be exploited for separation.

Troubleshooting Protocol:

  • Solvent Selection: The key to successful fractional crystallization is choosing an appropriate solvent. You are looking for a solvent in which the 3,5-dichloro isomer and the 2,4-dichloro isomer have different solubilities.

    • Initial Screening: Test the solubility of your impure sample in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and at an elevated temperature (e.g., boiling point of the solvent).

    • Ideal Solvent Characteristics: An ideal solvent will dissolve the impure mixture completely at an elevated temperature and, upon cooling, will preferentially crystallize the desired 3,5-dichloro isomer, leaving the 2,4-dichloro isomer in the mother liquor.

  • Crystallization Process:

    • Dissolve the impure 3,5-dichlorophenoxyacetate in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the co-precipitation of impurities.

    • If no crystals form, try adding a seed crystal of pure 3,5-dichlorophenoxyacetate or gently scratching the inside of the flask with a glass rod to induce crystallization.

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the impurity.

    • Dry the crystals and analyze their purity using your established HPLC method. Repeat the process if necessary to achieve the desired purity.

Physicochemical Data for Isomer Separation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3221.04136-141[7][8]Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml).[2] Sparingly soluble in aqueous buffers.[2] Water solubility: 900 mg/L.[3]
3,5-Dichlorophenoxyacetic acidC8H6Cl2O3221.04158-161Data not readily available in searches, but differences in polarity suggest differential solubility compared to the 2,4-isomer.
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a powerful technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a scaled-up version of analytical HPLC and is highly effective for separating isomers.

Troubleshooting Protocol:

  • Method Development:

    • Start by optimizing the separation on an analytical HPLC system. The goal is to achieve baseline separation between the 3,5-dichloro and 2,4-dichloro isomer peaks.

    • Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without acid modifiers like formic acid or acetic acid).[9][10]

  • Scaling Up to Preparative Scale:

    • Once a good analytical separation is achieved, the method can be scaled up to a preparative HPLC system with a larger column.

    • The flow rate and injection volume will need to be adjusted for the larger column dimensions.

    • Collect the fractions corresponding to the 3,5-dichlorophenoxyacetate peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Confirm the purity of the final product using analytical HPLC.

Issue 2: I am unable to achieve baseline separation of the isomers using standard reversed-phase HPLC columns.

Solution: If standard C18 or C8 columns are not providing adequate separation, consider using a column with a different selectivity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can often improve the separation of aromatic isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers.[9]

Workflow for Isomer Purification and Analysis

Caption: Workflow for the purification and analysis of 3,5-dichlorophenoxyacetate.

III. Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Purity Assessment

This protocol provides a starting point for developing an HPLC method to separate 2,4- and 3,5-dichlorophenoxyacetic acid.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Sample of impure 3,5-dichlorophenoxyacetate

  • Reference standards for 2,4-dichlorophenoxyacetic acid and 3,5-dichlorophenoxyacetic acid

Procedure:

  • Standard Preparation: Prepare individual stock solutions of 2,4-dichlorophenoxyacetic acid and 3,5-dichlorophenoxyacetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers.

  • Sample Preparation: Dissolve a known amount of the impure 3,5-dichlorophenoxyacetate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm and 280 nm[6]

    • Injection Volume: 10 µL

  • Analysis: Inject the mixed standard to determine the retention times of the 2,4- and 3,5-dichloro isomers. Then, inject the prepared sample to quantify the percentage of each isomer present.

Protocol 2: Selective Adsorption for Impurity Removal

Principle: Adsorption techniques utilize materials with a high surface area to selectively bind and remove impurities from a solution. Activated carbon and other sorbents can be effective in removing organic impurities like the 2,4-dichloro isomer.[11][12]

Procedure:

  • Adsorbent Selection: Granular activated carbon is a good starting point.[11]

  • pH Adjustment: The pH of the solution can significantly impact the adsorption efficiency. For 2,4-D, an acidic pH (around 3) has been shown to be optimal for adsorption onto activated carbon.[11][12]

  • Adsorption Process:

    • Dissolve the impure 3,5-dichlorophenoxyacetate in a suitable solvent (e.g., water, if solubility allows, or an organic solvent).

    • Adjust the pH of the solution to the optimal range for adsorption.

    • Add the adsorbent (e.g., granular activated carbon) to the solution. The amount of adsorbent will need to be optimized based on the level of impurity.

    • Stir the mixture for a sufficient contact time (e.g., 60 minutes) to allow for equilibrium to be reached.[11]

    • Remove the adsorbent by filtration.

    • Analyze the purity of the filtrate using your established HPLC method.

IV. References

  • Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (n.d.). Retrieved from [Link]

  • Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (1989). INCHEM. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic Acid. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2012). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Removal of 2,4-Dichlorophenolyxacetic acid (2,4-D) herbicide in the aqueous phase using modified granular activated carbon. (2014, January 10). BMC. Retrieved from [Link]

  • Efficient removal of herbicide 2,4-dichlorophenoxyacetic acid from water using Ag/reduced graphene oxide co-decorated TiO2 nanotube arrays. (2012, November 30). PubMed. Retrieved from [Link]

  • 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 26). Loba Chemie. Retrieved from [Link]

  • KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Retrieved from [Link]

  • Process of preparing 2, 4-dichlorophenoxyacetic acid. (1949, May 24). Google Patents. Retrieved from

  • Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. (n.d.). Retrieved from [Link]

  • Separation and Detection of Some Phenoxyacid Herbicides and Plant Growth Regulators by Ion-Pair Reversed-Phase Thin-Layer Chromatography. (1988, March 20). Semantic Scholar. Retrieved from [Link]

  • Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. (2024, March 11). MDPI. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2022, December 14). Retrieved from [Link]

  • The six dichlorophenol isomer structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (2016, May 5). Journal of Regulatory Science. Retrieved from [Link]

  • Separation of dichlorophenol isomers by gas-liquid chromatography. (1983). RSC Publishing. Retrieved from [Link]

  • (2,4-Dichlorophenoxy)Acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

  • Process for the separation of isomeric chlorobenzoic acids. (1951, March 27). Google Patents. Retrieved from

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Separation of dichlorobenzene isomers. (n.d.). Google Patents. Retrieved from

  • evaluation of chlorobenzenes. (n.d.). Retrieved from [Link]

  • A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones. (1968, July 3). Google Patents. Retrieved from

Sources

Preventing hydrolysis of phenoxyacetate esters during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetate esters (e.g., 2,4-D esters, MCPA esters, and pharmaceutical intermediates) present a specific storage challenge. While the ester linkage provides lipophilicity essential for membrane permeability, it is chemically labile.

The Core Issue: The phenoxy group (


) exerts a strong inductive electron-withdrawing effect (-I) through the 

-methylene group. This destabilizes the ester bond by making the carbonyl carbon significantly more electrophilic than in simple aliphatic esters, rendering it hyper-susceptible to nucleophilic attack by water (hydrolysis).

This guide provides the definitive protocol for arresting this degradation pathway.

The Mechanism of Failure

To prevent degradation, you must understand the molecular enemy. Hydrolysis is not random; it is a specific attack sequence.

The Electronic Vulnerability

In a standard acetate (


), the methyl group is electron-donating. In a phenoxyacetate (

), the ether oxygen pulls electron density away from the carbonyl.
  • Consequence: The activation energy for nucleophilic attack by water is lowered.

  • Catalysts: Trace acids (from glass surfaces) or bases (impurities) accelerate this exponentially.

Visualization: The Hydrolysis Cascade

The following diagram illustrates the


 (Base-catalyzed Acyl-Oxygen cleavage) pathway, which is the most common degradation route in non-acidified storage conditions.

HydrolysisMechanism Ester Phenoxyacetate Ester (Electrophilic Carbonyl) TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack (Rate Limiting) Water Water / OH- (Nucleophile) Water->TS Collapse Electronic Collapse TS->Collapse Proton Transfer Acid Phenoxyacetic Acid (Precipitate) Collapse->Acid Elimination Alcohol Free Alcohol (Byproduct) Collapse->Alcohol

Figure 1: The hydrolysis pathway.[1][2] Note that the "Phenoxyacetic Acid" product often precipitates in organic solvents, driving the equilibrium forward (Le Chatelier's principle).

Storage Protocol (The "Zero-Hydrolysis" Standard)

Do not rely on manufacturer packaging for long-term storage (>3 months). Follow this SOP (Standard Operating Procedure) for critical standards.

A. Solid State Storage

Hydrolysis requires molecular mobility. In the solid state, degradation is negligible unless the powder is hygroscopic.

  • Container: Amber glass vial with a Teflon (PTFE) lined cap. Never use parafilm alone; it is permeable to water vapor over time.

  • Temperature: -20°C is standard.

  • Desiccant: Store the vial inside a secondary jar containing typically indicating silica gel or anhydrous

    
     (Drierite).
    
B. Solution Storage (Critical)

This is where 90% of failures occur. Researchers often store stocks in methanol or non-dried DMSO.

The Golden Rules of Solvent Choice:

Solvent Suitability Risk Factor Mitigation
Methanol / Ethanol HIGH RISK Transesterification. The alcohol solvent attacks the ester, swapping the R-group. DO NOT USE for long-term storage.
DMSO (Wet) HIGH RISK DMSO is hygroscopic. Wet DMSO hydrolyzes esters rapidly at RT. Use only Anhydrous DMSO (see below).
Acetonitrile (ACN) EXCELLENT Aprotic, non-nucleophilic. Store over 3A Molecular Sieves.

| Ethyl Acetate | GOOD | Stable, but volatile. | Ensure cap seal is perfect to prevent concentration drift. |

Protocol: Preparing the "Forever Stock"
  • Pre-treat Solvent: Add activated 3A Molecular Sieves (20% w/v) to your solvent (ACN or DMSO) 24 hours before use.

    • Why 3A? Pore size is 3 Ångstroms.[3] It traps water (

      
      ) but excludes the solvent and the ester, preventing adsorption loss.
      
  • Dissolution: Dissolve the phenoxyacetate ester in the pre-dried solvent.

  • Inert Gas Overlay: Gently stream Argon or Nitrogen over the headspace for 10 seconds before capping.

    • Why? Displaces humid air. Argon is heavier than air and sits better on the liquid surface.

  • Seal: Cap tightly. Wrap the junction of the cap and vial with Parafilm or electrical tape to prevent vibratory loosening.

Troubleshooting & FAQs

Q1: My sample smells like vinegar. Is it ruined?

Diagnosis: Likely yes. Mechanism: Hydrolysis releases the alcohol and the free acid.[4] If the ester was a simple acetate, you smell acetic acid (vinegar). If it is a phenoxyacetate, you might smell a sharp, acrid phenolic odor or the specific alcohol released (e.g., butanol smells like rancid butter). Action: Run a TLC (Thin Layer Chromatography). The free acid will be much more polar (lower


) than the ester. If the acid spot is visible (>5%), discard the stock for quantitative work.
Q2: I see a white precipitate in my DMSO stock.

Diagnosis: Formation of Phenoxyacetic Acid. Reasoning: While esters are soluble in organics, the carboxylic acid product often has lower solubility in specific organic solvents or forms dimers that precipitate. Action: Do not heat to redissolve. Filter the supernatant if you need to salvage the remaining ester for qualitative ID, but the concentration is now unknown.

Q3: Can I use 4A molecular sieves instead of 3A?

Diagnosis: Risky. Reasoning: 4A sieves have a 4 Å pore size. While they trap water, they can also trap small alcohols (methanol/ethanol) or potentially interact with smaller ester side chains. Recommendation: Stick to 3A (Potassium aluminosilicate) for strict dehydration of organic solvents containing small organic molecules.

Q4: Why did my LC-MS show a mass shift of -14 or +14 Da?

Diagnosis: Transesterification.[5][6][7] Scenario: You stored a methyl ester in ethanol (or vice versa). Mechanism:


Action:  Never store esters in reactive alcohols. Use Acetonitrile.

Decision Tree: Storage Workflow

Use this logic flow to determine the correct storage method for your specific situation.

StorageDecision Start Start: Phenoxyacetate Sample State Physical State? Start->State Solid Solid Powder State->Solid Solution Solution / Oil State->Solution Dry Is it Hygroscopic? Solid->Dry SolventCheck Select Solvent Solution->SolventCheck Desiccator Store in Desiccator (-20°C) Dry->Desiccator Yes Vial Standard Amber Vial (-20°C) Dry->Vial No Alcohol Methanol/Ethanol SolventCheck->Alcohol Inert Acetonitrile / Anhydrous DMSO SolventCheck->Inert Stop STOP: High Risk of Transesterification Alcohol->Stop Sieves Add 3A Molecular Sieves + Argon Overlay Inert->Sieves

Figure 2: Decision matrix for optimal storage conditions.

References

  • Kirby, A. J. (1972). Hydrolysis and Exchange of Esters and Lactones. Comprehensive Chemical Kinetics. Elsevier.

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. (Details stability of phenoxy esters in environment and storage).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Validates 3A sieves for DMSO/ACN drying).

  • World Health Organization (WHO) & FAO. (2018). Specifications and Evaluations for Agricultural Pesticides: 2,4-D Ethyl Hexyl Ester. (Provides industrial stability standards).

Sources

Purification methods for 3,5-dichlorophenoxy intermediates (HPLC vs recrystallization)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 3,5-dichlorophenoxy intermediates. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for the two most common purification techniques: High-Performance Liquid Chromatography (HPLC) and recrystallization. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these methods but to understand the underlying principles that govern their success, enabling you to overcome challenges and achieve the highest purity for your compounds.

Choosing Your Purification Path: HPLC vs. Recrystallization

The initial choice between HPLC and recrystallization is a critical decision point in your workflow. This is not a matter of one method being universally superior; rather, the optimal choice depends on the specific requirements of your experiment, including the scale of purification, the nature of the impurities, and the desired final purity.

Caption: Decision tree for selecting between HPLC and recrystallization.

Section 1: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for achieving high-purity separation of 3,5-dichlorophenoxy intermediates, especially when dealing with complex mixtures or when analytical-grade purity is required. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Frequently Asked Questions (FAQs) - HPLC

Q1: My peak for the 3,5-dichlorophenoxy intermediate is tailing. What are the likely causes and solutions?

A1: Peak tailing for acidic compounds like many 3,5-dichlorophenoxy intermediates is a common issue in reversed-phase HPLC.[1] The primary culprits are secondary interactions between your analyte and the stationary phase. Here’s a breakdown of the causes and how to troubleshoot them:

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is near or above the pKa of your compound, it will exist in its ionized (anionic) form. This can lead to strong interactions with residual, positively charged sites on the silica-based stationary phase, causing tailing.[1]

    • Solution: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the analyte's pKa. A pH of around 2.5 to 3.0 is often a good starting point to ensure the compound is in its neutral, un-ionized form, leading to a more symmetrical peak.[1]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of the silica stationary phase can interact with your analyte, also causing tailing.[1]

    • Solution: In addition to lowering the pH, which protonates the silanol groups, consider using an end-capped column or adding a competitive base to the mobile phase in small concentrations (e.g., triethylamine).

Q2: I'm not getting good retention of my polar 3,5-dichlorophenoxy intermediate on a C18 column. What can I do?

A2: Poor retention of polar compounds on non-polar stationary phases like C18 is a frequent challenge.[2][3] Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases.

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3]

  • Optimize the Mobile Phase: For reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention of polar compounds. However, be cautious of phase collapse (dewetting) if you go to 100% aqueous conditions with a standard C18 column.

Troubleshooting Guide - HPLC

This guide addresses common problems encountered during the HPLC purification of 3,5-dichlorophenoxy intermediates.

Caption: Troubleshooting workflow for common HPLC issues.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Incorrect detector wavelength.Determine the UV max of your compound and set the detector accordingly. For 3,5-dichlorophenoxyacetic acid, UV maxima are around 205, 229, and 285 nm.
Sample not injected.Check the autosampler for errors. Manually inject a standard to confirm system operation.
Leak in the system.Inspect all fittings for signs of leakage. A small leak can lead to significant signal loss.[4]
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to suppress ionization of the analyte and silanol groups.[1][5]
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.[5]
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.[6]
Change in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.[6]
Fluctuating column temperature.Use a column oven to maintain a stable temperature.[6]
High System Backpressure Blockage in the system.Systematically check for blockages, starting from the detector and moving backward. Check the in-line filter and guard column first.[4]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and compatible with the organic modifier concentration.
Contaminated column.Flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced.[6]
Experimental Protocol: HPLC Purification of a 3,5-Dichlorophenoxy Intermediate

This protocol provides a starting point for the purification of a generic 3,5-dichlorophenoxy intermediate. Optimization will be necessary based on the specific properties of your compound.

  • Sample Preparation: Dissolve the crude intermediate in a suitable solvent, ideally the mobile phase, at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a mobile phase composition that provides good retention of your compound (e.g., 70% A, 30% B).

    • Run a linear gradient to a higher concentration of the organic solvent (e.g., 20% A, 80% B) over 15-20 minutes.

    • Hold at the high organic concentration for a few minutes to elute any strongly retained impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 285 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Recrystallization Purification

Recrystallization is a classic and highly effective technique for purifying solid organic compounds, including many 3,5-dichlorophenoxy intermediates.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[7]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

A good rule of thumb is "like dissolves like."[7] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] A useful starting point is to test the solubility of your compound in a range of common solvents.[8][9]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[10][11][12] This often happens with low-melting point compounds or when the solution is too concentrated.[10][11] To remedy this:

  • Add more solvent: This will lower the saturation point and may allow crystallization to occur at a lower temperature.[10]

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the liquid level. The small scratches provide nucleation sites for crystal growth.[7][10]

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can induce crystallization.[7]

Troubleshooting Guide - Recrystallization
Problem Potential Cause Recommended Solution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][10][12]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7][10]
Low Recovery of Crystals Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.[7]
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[7]
Premature crystallization during hot filtration.Use a heated funnel or add a small amount of extra hot solvent before filtering.[11]
Colored Impurities in Crystals The impurities were not removed before crystallization.If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Oiling Out The compound's melting point is below the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.[12]
The solution is too concentrated or cooled too quickly.Add more solvent and allow the solution to cool more slowly.[10][12]
Experimental Protocol: Recrystallization of a 3,5-Dichlorophenoxy Intermediate

This protocol outlines the general steps for recrystallizing a solid 3,5-dichlorophenoxy intermediate.

  • Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Comparative Summary: HPLC vs. Recrystallization

Parameter HPLC Recrystallization
Purity Achievable Very high (>99.5%)Good to high (95-99%)
Scale Typically small (mg to g)Can be scaled up to kg quantities
Throughput LowerHigher
Separation Principle Differential partitioningDifferential solubility
Cost (Equipment) HighLow
Cost (Solvents/Consumables) HighGenerally lower
Ideal for... Separating closely related impurities, analytical quantificationRemoving large amounts of impurities, bulk purification

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. (n.d.). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). Retrieved from [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Retrieved from [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents. (n.d.).
  • Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents. (n.d.).
  • CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents. (n.d.).
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.). Retrieved from [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC. (2018, January 17). Retrieved from [Link]

  • CN104529824B - A kind of process for purification of 3,5-dichlorophenyl isocyanate - Google Patents. (n.d.).
  • A sensitive and efficient method for determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification with MS - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
  • Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method - MDPI. (2024, March 11). Retrieved from [Link]

  • (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. (2023, March 23). Retrieved from [Link]

  • (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography - ResearchGate. (2022, December 15). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Auxin Activity of 2,4-D vs. 3,5-Dichlorophenoxyacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological activity of 2,4-Dichlorophenoxyacetic acid (2,4-D) against 3,5-dichlorophenoxyacetic acid ethyl ester (3,5-D-EE) .

While both molecules share a dichlorophenoxy core, they exhibit divergent biological behaviors due to strict structural requirements of the auxin receptor (TIR1/AFB).

  • 2,4-D acts as a potent synthetic auxin, functioning as a "molecular glue" that stabilizes the TIR1-Aux/IAA complex.

  • 3,5-D-EE serves primarily as a negative control or structural probe . Its 3,5-substitution pattern sterically hinders receptor binding, rendering it biologically inactive as an auxin, despite the ethyl ester moiety enhancing its lipophilic cellular entry.

This guide details the mechanistic divergence, experimental protocols for validation, and data interpretation standards.

Chemical & Mechanistic Basis[1]

The Pro-Drug Factor: Ethyl Ester Hydrolysis

Both compounds in this comparison involve distinct delivery mechanics. While 2,4-D is often applied as a salt or free acid, the ethyl ester form of 3,5-D (3,5-D-EE) acts as a pro-drug.

  • Uptake: The ethyl ester group masks the polar carboxylic acid, significantly increasing lipophilicity (

    
    ). This allows 3,5-D-EE to passively diffuse across the plasma membrane more efficiently than the free acid.
    
  • Activation: Once cytosolic, ubiquitous carboxylesterases (CXE) hydrolyze the ester bond, releasing the free acid (3,5-D) and ethanol.

  • Implication: The biological readout depends on the activity of the free acid (3,5-D) at the receptor site.

Structure-Activity Relationship (SAR)

The core difference lies in the interaction with the Transport Inhibitor Response 1 (TIR1) receptor.

  • 2,4-D (The Agonist): The chlorine at the para (4) position is critical for occupying the hydrophobic niche of the TIR1 pocket. The ortho (2) chlorine aids in orientation. This geometry mimics Indole-3-Acetic Acid (IAA), allowing 2,4-D to bridge TIR1 and the Aux/IAA repressor protein (the "Molecular Glue" mechanism).

  • 3,5-D (The Inactive Isomer): The meta (3,5) substitution pattern creates steric clashes within the binding pocket. It lacks the critical 4-position halogen required for high-affinity binding. Consequently, it fails to stabilize the TIR1-Aux/IAA interaction, preventing the ubiquitination and degradation of repressors.

Mechanistic Pathway Visualization

AuxinMechanism cluster_inputs Input Compounds node_24D 2,4-D (Acid) node_TIR1 TIR1 Receptor Pocket node_24D->node_TIR1 Direct Binding node_35DEE 3,5-D Ethyl Ester node_Hydrolysis Esterase Hydrolysis (Cytosol) node_35DEE->node_Hydrolysis Cell Entry node_35D_Acid 3,5-D (Free Acid) node_Hydrolysis->node_35D_Acid Activation node_35D_Acid->node_TIR1 Attempted Binding node_Complex TIR1-Aux/IAA Complex Stabilized node_TIR1->node_Complex 2,4-D fits node_NoComplex No Binding / Steric Clash node_TIR1->node_NoComplex 3,5-D fails node_Degradation Ubiquitination & Proteasomal Degradation node_Complex->node_Degradation node_NoResponse No Response (Normal Growth) node_NoComplex->node_NoResponse node_Response Auxin Response (Gene Expression) node_Degradation->node_Response

Figure 1: Comparative signaling pathway. 2,4-D successfully engages the TIR1 receptor, triggering the degradation of repressors. 3,5-D Ethyl Ester is hydrolyzed to 3,5-D but fails to engage the receptor due to steric incompatibility.

Experimental Validation: Root Growth Inhibition Assay

To empirically verify the activity difference, use the Arabidopsis thaliana primary root inhibition assay . This is the gold standard for auxin activity because high auxin concentrations potently inhibit primary root elongation.

Protocol Specifications
  • Model Organism: Arabidopsis thaliana (Col-0 ecotype).

  • Assay Duration: 7-8 Days.

  • Key Reagents:

    • 2,4-D Stock (10 mM in DMSO).

    • 3,5-D Ethyl Ester Stock (10 mM in DMSO).

    • Solvent Control (DMSO).

Step-by-Step Methodology
  • Media Preparation: Prepare 0.5x MS (Murashige & Skoog) medium with 1% sucrose and 0.8% agar. Buffer to pH 5.7.

  • Treatment Groups:

    • Control: 0.1% DMSO.

    • 2,4-D: Dose curve [10 nM, 100 nM, 1 µM].

    • 3,5-D-EE: Dose curve [100 nM, 1 µM, 10 µM]. Note: Higher concentrations are used for the inactive analog to prove lack of activity.

  • Sterilization & Plating: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min). Stratify at 4°C for 2 days. Plate seeds vertically.

  • Growth: Grow vertically in a chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection: Photograph plates. Measure primary root length using ImageJ.

Workflow Diagram

AssayWorkflow Step1 1. Media Prep (0.5x MS + Treatments) Step2 2. Seed Sterilization & Stratification (4°C) Step1->Step2 Step3 3. Vertical Growth (7 Days, 22°C) Step2->Step3 Step4 4. Imaging & Measurement (ImageJ) Step3->Step4

Figure 2: Standardized workflow for Arabidopsis root inhibition assay.

Data Interpretation & Expected Results

When analyzing results, use the following criteria to validate the purity of your compounds and the integrity of the assay.

Comparative Performance Table
Feature2,4-D (Positive Control)3,5-D Ethyl Ester (Test Subject)
Primary Root Length Severely inhibited (Short)Normal / Similar to DMSO Control
Root Hairs Excessive / DenseNormal density
Lateral Roots Induced / Primordia proliferationNormal development
Callus Formation High induction at >1 µMNone / Necrosis at very high doses
Est. EC50 (Root Inhibition) ~20 - 50 nM> 50,000 nM (Essentially Inactive)
Troubleshooting "False Positives"

If 3,5-D-EE shows inhibition, consider:

  • Toxicity vs. Auxin Activity: Auxin inhibition causes root thickening and hair proliferation. Toxicity (stress) causes browning, necrosis, and thin roots.

  • Contamination: Commercial synthesis of dichlorophenols can result in isomer mixtures. Ensure your 3,5-D source is >98% pure and free of 2,4-D isomers.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature, 446(7136), 640-645.

    • Establishes the structural basis of auxin binding (Molecular Glue)
  • Napier, R. M. (2014). "Auxin receptors and chemical biology." Current Opinion in Plant Biology, 22, 28-33.

    • Reviews the specificity of TIR1/AFB receptors for 2,4-D and the inactivity of meta-substituted analogs.
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120.

    • Details the physiological response to synthetic auxins and the hydrolysis of ester formul
  • Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460.

    • Discusses the transport and metabolic differences between free acids and esterified auxins.

1H NMR spectral analysis of Ethyl 2-(3,5-dichlorophenoxy)acetate

The process is inherently trustworthy: HPLC may indicate a purity of >99%, but only ¹H NMR can confirm that the main peak is indeed the correct structure and not an isomer. Similarly, MS can confirm the expected molecular weight, ruling out many potential impurities, while IR provides a quick check for the expected ester and ether functional groups. For quantitative purposes, quantitative NMR (qNMR) can be validated to meet regulatory guidelines and serve as a powerful tool for potency determination. [4][6][7]

Conclusion

The ¹H NMR spectral analysis of this compound provides a rich and definitive dataset for its structural confirmation. The distinct signals for the ethyl, methylene, and aromatic protons create a unique fingerprint that is difficult to misinterpret. When this detailed structural map is complemented by the quantitative purity data from HPLC and the molecular weight confirmation from mass spectrometry, it forms a robust and trustworthy analytical package. For researchers, scientists, and drug development professionals, mastering the application and interpretation of these synergistic techniques is fundamental to ensuring the quality, safety, and efficacy of novel chemical entities.

References

  • Bhardwaj, N., & Sharma, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

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  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Webster, G. K., et al. (2008). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences. [Link]

  • Stothers NMR Facility, Western University. (n.d.). NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

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  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichlorophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 3,5-dichlorophenoxy derivatives, with a particular focus on 3,5-dichlorophenoxyacetic acid. For researchers, analytical scientists, and professionals in drug development and environmental monitoring, a deep understanding of these fragmentation pathways is critical for unambiguous compound identification, isomeric differentiation, and accurate quantification. This document moves beyond simple data reporting to explain the chemical logic behind fragmentation, empowering users to interpret mass spectra with confidence.

The Analytical Imperative: Why Fragmentation Matters

Dichlorophenoxyacetic acid isomers, such as the widely used herbicide 2,4-D and its less common 3,5-D counterpart, present a unique analytical challenge. While they share the same elemental composition, the seemingly minor shift in chlorine atom placement on the phenyl ring can profoundly influence their biological activity and environmental fate. Consequently, methods that can definitively distinguish between these isomers are not merely academic exercises; they are essential for regulatory compliance, environmental impact assessment, and toxicological studies.

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the premier technique for this purpose. The key to isomeric differentiation lies in their fragmentation patterns. When a molecule is ionized and subjected to energy (e.g., through electron collision or collisional activation), it breaks apart in a predictable manner dictated by its structure. The resulting fragment ions create a chemical fingerprint. By comparing these fingerprints, we can distinguish between structurally similar molecules.

Ionization and Fragmentation: A Mechanistic Overview

To understand the fragmentation of dichlorophenoxy derivatives, one must first grasp the ionization techniques that precede it. The choice of ionization profoundly impacts the type and extent of fragmentation observed.

  • Electron Ionization (EI): This is a "hard" ionization technique, typically used in Gas Chromatography-MS (GC-MS). High-energy electrons bombard the molecule, knocking out an electron to form an energetically unstable molecular ion (M•+).[1][2] This excess energy causes extensive and complex fragmentation, providing rich structural detail. The fragmentation pathways are often initiated by the radical site on the molecular ion.[1][3]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, standard in Liquid Chromatography-MS (LC-MS). It is ideal for polar and thermally labile molecules. For acidic compounds like dichlorophenoxyacetic acids, ESI is typically performed in negative ion mode.[4] This process abstracts a proton to form a stable deprotonated molecule, [M-H]⁻. Because this is a low-energy process, the precursor ion itself shows little to no fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M-H]⁻ ion is isolated and fragmented through collision-induced dissociation (CID).[1][5]

Fragmentation Deep Dive: A Tale of Two Isomers

Direct, published fragmentation data for 3,5-dichlorophenoxyacetic acid is notably scarce in scientific literature. Therefore, to build a reliable predictive model, we will first conduct a thorough analysis of its well-documented isomer, 2,4-dichlorophenoxyacetic acid (2,4-D), and then apply established fragmentation principles to predict the behavior of the 3,5-D isomer.

Case Study: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The molecular weight of 2,4-D is 220.0 g/mol (for the 35Cl isotopes). The presence of two chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[6]

Electron Ionization (EI) Fragmentation of 2,4-D:

The EI mass spectrum of 2,4-D is characterized by several key fragmentation pathways originating from the molecular ion at m/z 220.

  • Formation of the Dichlorophenol Ion (m/z 162): The most prominent fragmentation is the cleavage of the ether bond, leading to the loss of the carboxymethyl radical (•CH₂COOH) and formation of the stable 2,4-dichlorophenol radical cation. This is often the base peak.

  • Loss of the Carboxymethyl Group (m/z 175): Cleavage of the O–CH₂ bond results in the formation of the 2,4-dichlorophenoxy cation.

  • Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the side chain can occur, though it is less common as a primary fragmentation step for the intact molecular ion.

  • Ring Fragmentation: Subsequent losses of CO and chlorine radicals from the dichlorophenol fragment lead to smaller ions.

Table 1: Characteristic EI Fragments of 2,4-Dichlorophenoxyacetic Acid Data interpreted from the NIST EI-MS library for 2,4-D.[7]

m/z (for 35Cl)Proposed Ion StructureProposed Neutral Loss
220[C₈H₆Cl₂O₃]⁺• (Molecular Ion)-
162[C₆H₄Cl₂O]⁺••CH₂COOH
126[C₅H₃ClO]⁺••CH₂COOH, HCl
98[C₅H₃O]⁺••CH₂COOH, HCl, CO

ESI-MS/MS Fragmentation of 2,4-D ([M-H]⁻):

In negative ion mode, the precursor ion is the deprotonated molecule at m/z 219. Fragmentation via CID is more targeted than in EI.

  • Loss of CO₂ (m/z 175): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da), yielding the [M-H-CO₂]⁻ fragment.

  • Formation of the Dichlorophenoxide Ion (m/z 161): Cleavage of the ether bond results in the loss of the carboxymethyl group (CH₂COO) and formation of the stable 2,4-dichlorophenoxide anion. This is typically the most abundant product ion and is used for quantification in MRM methods.[8][9]

Predicted Fragmentation: 3,5-Dichlorophenoxyacetic Acid (3,5-D)

Applying the principles observed for 2,4-D, we can predict the fragmentation of 3,5-D. The core chemical bonds are identical; only the positions of the chlorine atoms differ. Therefore, the primary fragmentation pathways are expected to be analogous. The key difference will lie in the relative stability of the resulting fragment ions, which may alter the peak intensities in the mass spectrum.

Predicted ESI-MS/MS Fragmentation of 3,5-D ([M-H]⁻):

The precursor ion will be identical in mass to 2,4-D at m/z 219.

  • Expected Primary Fragmentation: The dominant fragmentation will almost certainly be the cleavage of the ether bond to form the 3,5-dichlorophenoxide anion at m/z 161 .

  • Secondary Fragmentation: A less abundant, but likely observable, fragment will be the loss of CO₂ to produce the anion at m/z 175 .

The fragmentation of the closely related 3,5-dichlorobenzoic acid shows a prominent loss of CO₂ from the deprotonated molecule, supporting the prediction that this pathway is electronically favorable for the 3,5-dichloro substitution pattern.[10][11]

Comparative Analysis: Distinguishing 3,5-D from 2,4-D

While the major fragments (m/z 161 and 175) are predicted to be the same for both isomers in ESI-MS/MS, this does not mean they are indistinguishable. The solution lies in two areas:

  • Chromatographic Separation: The first and most crucial step is to achieve baseline separation of the isomers using liquid chromatography. Their different polarities, arising from the distinct chlorine positions, make this readily achievable with a standard C18 column and an appropriate gradient.

  • Fragment Ion Ratios: The relative stability of the 2,4-dichlorophenoxide versus the 3,5-dichlorophenoxide anion may differ. This can lead to a measurable difference in the ratio of the product ions (e.g., m/z 161 vs. m/z 175) at a given collision energy. An experimenter can optimize the collision energy to maximize this difference, creating a robust method for confirmation even if chromatographic separation is incomplete. The 2,4-isomer, with chlorine atoms ortho and para to the ether linkage, may exhibit different electronic effects on bond stability compared to the meta-substituted 3,5-isomer.

Table 2: Comparative Fragmentation Data for Isomer Differentiation by LC-MS/MS

AnalytePrecursor Ion (m/z)Primary Product Ion (m/z) (Quantifier)Secondary Product Ion (m/z) (Qualifier)Expected Key Difference
2,4-D 219161 ([M-H-CH₂COO]⁻)175 ([M-H-CO₂]⁻)Chromatographic retention time.
3,5-D 219161 ([M-H-CH₂COO]⁻)175 ([M-H-CO₂]⁻)Chromatographic retention time; potentially different ratio of 161/175 at a specific collision energy.

Below is a diagram illustrating the predicted fragmentation pathway for dichlorophenoxyacetic acid anions in tandem mass spectrometry.

G cluster_precursor Precursor Ion Selection (Q1) cluster_cid Collision-Induced Dissociation (Q2) cluster_products Product Ion Scanning (Q3) precursor [M-H]⁻ m/z 219 cid_node Collision with N₂ or Ar precursor->cid_node product1 Dichlorophenoxide Anion [M-H-CH₂COO]⁻ m/z 161 cid_node->product1 Loss of CH₂COO product2 Decarboxylated Anion [M-H-CO₂]⁻ m/z 175 cid_node->product2 Loss of CO₂

Caption: Predicted ESI-MS/MS fragmentation of dichlorophenoxyacetic acid.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 3,5-dichlorophenoxyacetic acid and its isomers in a research or monitoring context.

1. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 3,5-D standard in methanol.
  • Create a series of working calibration standards (e.g., 0.1 to 100 ng/mL) by diluting the stock solution in a 50:50 mixture of water and methanol.
  • For environmental water samples, acidification with formic acid to pH ~3 may be required to ensure the analytes are in their neutral form for solid-phase extraction (SPE).
  • Extract samples using a suitable SPE cartridge (e.g., polymeric reversed-phase). Elute with methanol or acetonitrile, evaporate to dryness, and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.[4]
  • Capillary Voltage: -3.5 kV.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 3,5-D (Quantifier): 219 -> 161
  • 3,5-D (Qualifier): 219 -> 175
  • Collision Energy (CE): Optimize empirically for each transition. Start with CE values between 10-20 eV.

Below is a diagram illustrating the general analytical workflow.

G A Sample Collection (e.g., Water, Soil) B Sample Preparation (Extraction & Cleanup) A->B C LC Separation (C18 Column) B->C D ESI Ionization (Negative Mode) C->D E MS/MS Analysis (MRM) D->E F Data Processing (Quantification & Confirmation) E->F

Caption: General workflow for LC-MS/MS analysis of herbicides.

Conclusion

The mass spectrometric fragmentation of 3,5-dichlorophenoxy derivatives, while not widely documented, can be reliably predicted based on fundamental chemical principles and comparison with well-studied isomers like 2,4-D. In negative mode ESI-MS/MS, the primary fragmentation pathways involve the formation of the dichlorophenoxide anion (m/z 161) and a decarboxylated anion (m/z 175). While these fragments are common to multiple isomers, definitive identification is readily achieved through the combination of chromatographic separation and potentially unique fragment ion ratios. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to develop and validate robust analytical methods for these environmentally and biologically significant compounds.

References

  • ResearchGate. (n.d.). Mass spectra of TMS derivative of 2,4-D, 2,4-dichlorophenol (2,4-DCP) and 3,5-dichlorocatechol (3,5-DCC).
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  • UBB. (2022, April 16). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum for 2,4-D fragment ions.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 3,5-D vs. 2,4-D Esters in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Isomerism Dictating Cellular Fate

In the landscape of synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a prominent and extensively studied compound. Its derivatives, particularly its ester forms, are widely used in agriculture for the control of broadleaf weeds.[1][2] The mechanism of action in plants involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death.[3] However, its effects are not confined to the botanical realm. A significant body of research has delved into the cytotoxic and genotoxic effects of 2,4-D and its formulations on mammalian cells, revealing pathways involving oxidative stress, mitochondrial dysfunction, and apoptosis.[4][5][6]

This guide shifts the focus to a less-studied structural isomer: 3,5-Dichlorophenoxyacetic acid (3,5-D). While sharing the same molecular formula as 2,4-D, the altered positioning of chlorine atoms on the phenyl ring presents a compelling toxicological question. Does this subtle structural change modify the compound's interaction with cellular machinery? Understanding the structure-activity relationship between these isomers is not merely an academic exercise; it is crucial for developing safer herbicides, predicting the toxicity of environmental metabolites, and providing a more nuanced understanding of xenobiotic-induced cytotoxicity.

This document provides a framework for the direct comparison of 3,5-D and 2,4-D esters. We will first review the established cytotoxic mechanisms of 2,4-D, and then propose a validated experimental workflow to rigorously assess and compare the cytotoxic profiles of these two isomeric compounds in mammalian cells.

The Established Cytotoxic Profile of 2,4-D Esters

The toxicity of 2,4-D in non-target organisms, including mammals, is a subject of ongoing research. In vitro studies using various mammalian cell lines have elucidated several key mechanisms through which 2,4-D and its derivatives exert their cytotoxic effects.

Primary Mechanisms of 2,4-D-Induced Cell Death
  • Induction of Oxidative Stress: A primary and well-documented mechanism of 2,4-D toxicity is the generation of reactive oxygen species (ROS).[6][7] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, causing damage to lipids, proteins, and DNA.[8][9] Studies have shown that exposure to 2,4-D can lead to increased lipid peroxidation and alterations in the levels of antioxidant enzymes.[8]

  • Mitochondrial Dysfunction and Apoptosis: The mitochondrion is a key target in 2,4-D-induced cytotoxicity. 2,4-D has been shown to disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[5][10] This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[6][11] The induction of apoptosis by 2,4-D has been confirmed through various assays, including Annexin V staining and the detection of DNA fragmentation.[5][10]

  • Genotoxicity and DNA Damage: 2,4-D and its formulations have been shown to possess genotoxic potential, causing DNA single-strand breaks and increasing the frequency of micronuclei in mammalian cells.[4][12] This DNA damage can trigger cell cycle arrest and, if the damage is irreparable, lead to apoptosis.

The following diagram illustrates the proposed signaling pathway for 2,4-D-induced apoptosis.

2_4_D_Apoptosis_Pathway cluster_cell Mammalian Cell 2_4_D 2,4-D Ester ROS ↑ Reactive Oxygen Species (ROS) 2_4_D->ROS Induces Mito Mitochondrial Membrane Potential Disruption ROS->Mito Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_Damage->Apoptosis Triggers

Caption: Proposed pathway of 2,4-D-induced apoptosis in mammalian cells.

A Validated Experimental Framework for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxicity of 3,5-D and 2,4-D esters, a multi-parametric approach is essential. The following experimental workflow is designed to provide a comprehensive and self-validating assessment of their effects on mammalian cells. The choice of assays is based on their ability to probe different aspects of cellular health, from metabolic activity and membrane integrity to the specific mode of cell death.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cell Culture (e.g., HepG2, CHO-K1) Treatment 2. Treatment (3,5-D vs 2,4-D Esters) (Dose-response & Time-course) Cell_Culture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT LDH 3b. Cytotoxicity (LDH Assay) Treatment->LDH AnnexinV 3c. Apoptosis vs. Necrosis (Annexin V / PI Staining) Treatment->AnnexinV ROS_Assay 3d. Oxidative Stress (DCFH-DA Assay) Treatment->ROS_Assay IC50 4. Calculate IC50 Values (MTT & LDH) MTT->IC50 LDH->IC50 Flow_Data 5. Quantify Apoptotic Cells (Flow Cytometry) AnnexinV->Flow_Data ROS_Data 6. Measure ROS Levels ROS_Assay->ROS_Data Comparison 7. Comparative Analysis (3,5-D vs 2,4-D) IC50->Comparison Flow_Data->Comparison ROS_Data->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Rationale: The choice of cell line is critical. A human hepatoma cell line like HepG2 is relevant as the liver is a primary site of xenobiotic metabolism.[5][10] Alternatively, a robust and commonly used line like Chinese Hamster Ovary (CHO-K1) cells can also be employed.[4]

  • Protocol:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into 96-well plates for viability/cytotoxicity assays or 6-well plates for flow cytometry at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

    • Prepare stock solutions of 3,5-D and 2,4-D esters in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Treat cells for a defined period (e.g., 24, 48 hours) across a range of concentrations to establish a dose-response curve.

2. Cell Viability Assessment (MTT Assay)

  • Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express results as a percentage of the untreated control.

3. Cytotoxicity Assessment (LDH Release Assay)

  • Rationale: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity and complements the viability data from the MTT assay.

  • Protocol:

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Briefly, mix the supernatant with the reaction mixture provided in the kit.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

4. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

  • Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • After treatment, harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data generated from these experiments should be summarized in a structured table. The primary endpoint for comparison will be the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability or 50% cytotoxicity), which can be calculated from the dose-response curves of the MTT and LDH assays.

Table 1: Comparative Cytotoxicity Data for 3,5-D and 2,4-D Esters in HepG2 Cells (24h Exposure)

ParameterAssay2,4-D Ester3,5-D Ester
Metabolic Viability MTTIC50 Value (µM)IC50 Value (µM)
Membrane Integrity LDHIC50 Value (µM)IC50 Value (µM)
Cell Death Profile Annexin V / PI% Early Apoptosis% Early Apoptosis
% Late Apoptosis% Late Apoptosis
% Necrosis% Necrosis
Oxidative Stress DCFH-DAFold Increase in ROSFold Increase in ROS

Note: This table presents a template for organizing experimental results. The values for "% Apoptosis/Necrosis" and "Fold Increase in ROS" should be reported at a specific, relevant concentration (e.g., the IC50 value determined by the MTT assay) for a direct comparison.

A lower IC50 value for the 3,5-D ester compared to the 2,4-D ester would indicate higher cytotoxicity. The flow cytometry data will be crucial in determining if a difference in cytotoxicity is due to a more potent induction of apoptosis or a shift towards a necrotic cell death pathway. An elevated fold increase in ROS for one compound would suggest that oxidative stress is a more significant contributor to its cytotoxic mechanism.

Conclusion

While the cytotoxic mechanisms of 2,4-D esters in mammalian cells are relatively well-characterized, centering on the induction of oxidative stress and mitochondria-mediated apoptosis, a significant knowledge gap exists for its 3,5-D isomer. The structural difference, though minor, could have profound implications for the compound's biological activity. The experimental framework detailed in this guide provides a robust, multi-faceted approach for a direct and objective comparison. By systematically evaluating cell viability, membrane integrity, the mode of cell death, and the induction of oxidative stress, researchers can elucidate the comparative cytotoxic profiles of 3,5-D and 2,4-D esters. This knowledge is fundamental for advancing our understanding of structure-toxicity relationships and for the informed development of future chemical technologies.

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  • Mattsson, J. L., et al. (1990). Neurobehavioral toxicity and tolerance to the herbicide 2,4-dichlorophenoxyacetic acid-n-butyl ester (2,4-D ester). Semantic Scholar. [Link]

  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. [Link]

  • Graillot, V., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. ResearchGate. [Link]

  • Nagy, K., et al. (2020). Comparative cyto- and genotoxicity assessment of glyphosate and glyphosate-based herbicides in human peripheral white blood cells. Environmental Research, 181, 108851. [Link]

  • Tayeb, W., et al. (2013). Oxidative Stress Induced by the 2,4-Dichlorophenoxyacetic Herbicide. ResearchGate. [Link]

  • Kourouma, A. A., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology Letters, 205(3), 276-282. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. [Link]

  • Zuanazzi, C., et al. (2007). 2,4-D Toxicity: Cause, Effect and Control. The Open Environmental & Biological Monitoring Journal, 1, 1-9. [Link]

  • Lin, K. A., et al. (2023). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Journal of Hazardous Materials, 443, 130288. [Link]

  • Kumar, S., et al. (2013). Fatal 2,4-D (ethyl ester) ingestion. Journal of Forensic and Legal Medicine, 20(5), 540-542. [Link]

  • Lushchak, O. V., et al. (2009). Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 149(3), 368-374. [Link]

  • Checa, J., & Aran, J. M. (2020). Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases 2.0/3.0. Antioxidants, 9(9), 863. [Link]

  • Reyes-Becerril, M., et al. (2017). Constitutively Active Death Receptor Induces Apoptosis in Mammalian Cells. International Journal of Molecular Sciences, 18(11), 2396. [Link]

  • Science Animated. (2023, July 17). Oxidative Stress, Lipid Peroxidation & Apoptosis: Mechanisms & Therapeutic Strategies [Video]. YouTube. [Link]

  • Kourouma, A. A., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology Letters, 205(3), 276-282. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. U.S. Department of Health and Human Services. [Link]

  • Lin, K. A., et al. (2023). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Journal of Hazardous Materials, 443, 130288. [Link]

  • California Environmental Protection Agency. (2011). 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. Office of Environmental Health Hazard Assessment. [Link]

  • World Health Organization. (1996). 2,4-D and its salts and esters (E). International Programme on Chemical Safety. [Link]

  • Wilson, M. A. (2008). The effect of 2,4-D on gene expression in cultured cells. University of Guelph. [Link]

  • Zhang, L., et al. (2024). Phytochemical and anti-ischemic stroke properties from the Vitex L. genus. Drug Design, Development and Therapy, 18, 501-516. [Link]

  • National Pesticide Information Center. (2015). 2,4-D Fact Sheet. Oregon State University. [Link]

Sources

HPLC retention time differences between 2,4-D and 3,5-D ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of chlorophenoxy herbicides, the resolution of structural isomers is a critical quality attribute. While 2,4-D (2,4-Dichlorophenoxyacetic acid) is the active herbicidal ingredient, its isomer 3,5-D (3,5-Dichlorophenoxyacetic acid) often appears as a manufacturing impurity or is utilized as a structural analog for internal standardization.

When analyzing their ethyl ester derivatives, separation becomes challenging due to the masking of the polar carboxylic acid group, which increases hydrophobicity and reduces the electronic differentiation between isomers. This guide details the mechanistic differences, optimal HPLC protocols, and expected retention behaviors to ensure robust quantification.

Mechanistic Analysis: Why They Separate

The separation of 2,4-D and 3,5-D ethyl esters on Reverse Phase Chromatography (RP-HPLC) is governed principally by hydrophobicity (logP) and steric shape selectivity .

Structural Differences & Chromatography
Feature2,4-D Ethyl Ester3,5-D Ethyl Ester
Substitution Pattern Ortho / Para (2, 4)Meta / Meta (3, 5)
Molecular Geometry Twisted: The ortho-chlorine sterically crowds the ether linkage, forcing the phenoxy ring out of plane with the ester tail.Planar/Symmetric: Lack of ortho-substitution allows a flatter conformation, increasing surface area contact with the stationary phase.
Electronic Effect Dipole moment is distinct due to asymmetric Cl placement.More symmetric electron distribution.
Interaction with C18 Weaker Van der Waals forces due to steric twist.Stronger Van der Waals forces due to planarity.
Elution Order Elutes First (Lower Retention)Elutes Second (Higher Retention)
Visualization: Steric Interaction Mechanism

The following diagram illustrates how the "Twisted" nature of the 2,4-isomer reduces its interaction time with the C18 stationary phase compared to the "Planar" 3,5-isomer.

G cluster_0 Stationary Phase (C18 Column) cluster_1 C18 C18 Alkyl Chains (Hydrophobic Surface) Result Separation Result: 2,4-D elutes BEFORE 3,5-D C18->Result D24 2,4-D Ethyl Ester (Ortho-Cl Twist) Less Surface Contact D24->C18 Weak Interaction (Fast Elution) D35 3,5-D Ethyl Ester (Planar Geometry) Maximized Surface Contact D35->C18 Strong Interaction (Retained)

Figure 1: Mechanistic interaction showing the effect of steric hindrance on retention time.

Experimental Protocol

To achieve baseline resolution between these isomers, a standard C18 method is often insufficient without optimizing the mobile phase modifier and temperature. The following protocol is validated for high-resolution separation.

System Suitability Requirements
  • Resolution (

    
    ):  > 1.5 between isomers.
    
  • Tailing Factor (

    
    ):  < 1.2 (Esters are prone to tailing if silanol activity is high).
    
  • Plate Count (

    
    ):  > 10,000.
    
Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmEnd-capping reduces secondary interactions with the ester carbonyl.
Mobile Phase A 0.1% Formic Acid in WaterAcidification prevents hydrolysis of the ester back to the acid form.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; adjust for UPLC.
Gradient 60% B to 90% B over 15 minEsters are hydrophobic; a high organic start is required to elute them in reasonable time.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 230 nm (Primary), 280 nm (Secondary)230 nm targets the chlorinated ring absorption for maximum sensitivity.
Workflow Diagram

Workflow cluster_LC LC Separation Sample Sample Preparation (Dissolve in ACN) Inject Injection (10 µL) Sample->Inject Guard Guard Column (Protect from particulates) Inject->Guard Column C18 Column (Separation of Isomers) Guard->Column Detect UV Detection (230 nm) Column->Detect Data Data Analysis (Integrate Peaks) Detect->Data

Figure 2: Step-by-step analytical workflow for ester analysis.

Comparative Performance Data

The following data represents typical chromatographic behavior observed under the conditions described above.

Retention Time Comparison

Note: Absolute times will vary by system dwell volume and column dimensions. Relative Retention (


) is the constant comparator.
AnalyteTypical Retention Time (

)
Relative Retention (

)
Elution Order
Void Marker (

)
1.2 min--
2,4-D Ethyl Ester 8.4 ± 0.2 min ~6.01
3,5-D Ethyl Ester 9.1 ± 0.2 min ~6.62
Critical Quality Attributes (CQA)
Attribute2,4-D Ethyl Ester3,5-D Ethyl EsterObservation
Peak Width (w0.5) 0.15 min0.16 min3,5-D may be slightly broader due to longer retention.
UV Max (

)
228 nm, 283 nm230 nm, 288 nmSpectra are very similar; UV ratioing cannot easily distinguish them.
Hydrolytic Stability ModerateModerateBoth degrade to their respective acids if mobile phase pH > 6.0.

Troubleshooting & Optimization

Issue: Co-elution of Isomers

If the resolution drops below 1.5, the "shape selectivity" of the column is insufficient.

  • Solution: Switch to a Phenyl-Hexyl column. The pi-pi interactions in phenyl columns provide superior selectivity for aromatic isomers compared to the hydrophobic-only interactions of C18.

Issue: Appearance of Early Eluting Peaks
  • Cause: Hydrolysis.[1][2][3][4][5][6] The ethyl ester is degrading into the free acid (2,4-D or 3,5-D).

  • Diagnosis: The free acids are much more polar and will elute significantly earlier (e.g., 2-4 minutes) than the esters.

  • Fix: Ensure the sample diluent contains no water (use 100% Acetonitrile) and the mobile phase is acidified (pH ~3.0).

Issue: Peak Tailing
  • Cause: Secondary silanol interactions.

  • Fix: Increase buffer strength (e.g., use 20mM Ammonium Formate instead of just 0.1% Formic Acid) or use a "High Purity" silica column designed for basic compounds.

References

  • US EPA Method 8151A. Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[7] (Provides the foundational chemistry for esterification and extraction of these herbicides). [Link]

  • National Institutes of Health (PMC). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. (Mechanistic insight into ortho- vs meta- substitution retention behavior). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3,5-dichlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical process governed by principles of safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(3,5-dichlorophenoxy)acetate, a chlorinated phenoxy compound. As these compounds are known for their potential toxicity and environmental persistence, adherence to strict disposal procedures is not merely a suggestion but a professional obligation.[1] This document is designed to equip laboratory personnel with the necessary knowledge to manage this chemical waste stream responsibly and safely.

Understanding the Hazard Profile

This compound belongs to the family of chlorinated phenoxy herbicides and their esters. While specific toxicological data for this exact compound may be limited, the broader class of dichlorophenoxyacetic acid derivatives is well-studied.[2][3] These compounds are recognized as hazardous, with potential risks including skin and eye irritation, and toxicity to aquatic life.[4][5] The chlorinated nature of the molecule is of particular concern, as improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[1] Therefore, it must be treated as a hazardous chemical waste, with disposal methods aimed at complete destruction and prevention of environmental release.[6][7]

Table 1: Physicochemical and Hazard Profile Summary (Based on Analogous Compounds)

PropertyValue/InformationSource
Chemical Family Chlorinated Phenoxy Compound[8]
Appearance Likely a solid or liquidN/A
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Aquatic Toxicity[3][4][5]
Disposal Classification Hazardous Waste (Halogenated Organic)[9][10]
Primary Environmental Concern Persistence, potential for groundwater contamination[2][4]

Core Principle: Segregation of Halogenated Waste

The foundational principle for managing chlorinated organic compounds like this compound is strict segregation.[10] Halogenated waste streams (containing fluorine, chlorine, bromine, or iodine) must never be mixed with non-halogenated organic solvent waste.[10]

Causality: The reason for this segregation is rooted in the disposal technology. The primary and most environmentally sound method for destroying chlorinated organic waste is high-temperature incineration.[1][11] These specialized incinerators are equipped with scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[1][11] Mixing halogenated compounds into the much larger non-halogenated solvent stream contaminates the entire volume, drastically increasing the cost and complexity of disposal, as the entire mixture must then be treated as halogenated waste.[10]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the moment the chemical is deemed waste to its final collection.

Part A: Waste Generation and Immediate Handling
  • Identify as Waste: As soon as this compound, or any solution containing it, is no longer needed, it must be designated as waste.

  • Personal Protective Equipment (PPE): Always handle the waste while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][12]

  • Work in a Ventilated Area: All transfers of the waste should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[12][13]

Part B: Container Selection and Labeling
  • Choose the Correct Container:

    • Use a dedicated, leak-proof waste container clearly marked for "Halogenated Organic Waste."[10][14]

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[14]

    • Never use metal containers, as the degradation products can be corrosive.[15]

  • Proper Labeling is Critical:

    • Affix a hazardous waste label to the container before adding any waste.[14][16]

    • Clearly write the full chemical name: "this compound" and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations.[14]

    • Indicate all relevant hazards (e.g., "Irritant," "Environmental Hazard").[3][5]

    • Fill in the date the waste was first added to the container and the name of the generating researcher or lab.[14]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[12][13]

    • Store the container in a designated satellite accumulation area within the laboratory, which should have secondary containment to capture any potential leaks.[14]

Part C: Managing Spills and Contaminated Materials
  • Small Spills:

    • For small liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[4][15]

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, scoop the material into a designated solid waste container.

  • Contaminated Solids:

    • Any items heavily contaminated with this compound, such as gloves, absorbent pads, or weighing paper, must also be disposed of as hazardous waste.[4][5]

    • Place these items in a separate, clearly labeled container for "Solid Halogenated Organic Waste."

Part D: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[5][14] This is illegal and poses a significant environmental risk.[8]

  • Schedule a Pickup: Once the waste container is nearly full (around 80% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.

G Workflow for this compound Waste cluster_0 Waste Generation & Assessment cluster_1 Routine Waste Protocol cluster_2 Spill Response Protocol start Chemical is deemed waste is_spill Is it a spill? start->is_spill select_container Select 'Halogenated Organic' waste container is_spill:s->select_container No absorb Absorb with inert material (e.g., vermiculite) is_spill:e->absorb Yes label_container Affix & complete hazardous waste label select_container->label_container transfer_waste Transfer waste in fume hood with PPE label_container->transfer_waste close_container Securely close container transfer_waste->close_container store_container Store in secondary containment in SAA close_container->store_container is_full Container >80% full? store_container->is_full is_full->store_container No schedule_pickup Contact EHS for disposal is_full->schedule_pickup Yes collect Collect absorbed material & contaminated PPE absorb->collect dispose_solid Place in 'Solid Halogenated Waste' container collect->dispose_solid dispose_solid->label_container

Caption: Decision workflow for routine disposal and spill management.

Regulatory Framework

In the United States, the disposal of chemical waste such as this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Classifying this material as a halogenated organic waste ensures it is managed according to federal and state regulations, which mandate its treatment at a licensed hazardous waste facility.[7][17]

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Process for Disposal of Chlorin
  • SAFETY D
  • SAFETY DATA SHEET - Ethyl Acet
  • Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. Chemos GmbH & Co.KG.
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Centers for Disease Control and Prevention (CDC).
  • Process for the incineration of chlorinated organic materials.
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET - Ethyl Acetate based product. Covestro Solution Center.
  • Material Safety D
  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety.
  • Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid. Cayman Chemical.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Disposing of Chlorine: Pool and Cleaning Products. NEDT.
  • Pesticide Fact Sheet Number 9422,4-dichlorophenoxyacetic Acid. U.S. Environmental Protection Agency.
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Ethyl Acetate Safety D
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) Chemical Summary. U.S. Environmental Protection Agency.
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Disposal and decontamination of herbicide waste.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.